(E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one
Description
The compound (E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one belongs to the thiazolidin-4-one class, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure includes:
- Thiazolidin-4-one ring: The central scaffold with a carbonyl group at position 2.
- 2-Nitrobenzyl substituent at position 5: A benzyl group with a nitro (-NO₂) group at the ortho position.
- o-Tolylimino group at position 2: An imine (-N=) linked to an o-tolyl (2-methylphenyl) group.
This compound’s stereochemistry is defined by the E configuration at the exocyclic C5 double bond, critical for its bioactivity.
Properties
IUPAC Name |
2-(2-methylphenyl)imino-5-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-11-6-2-4-8-13(11)18-17-19-16(21)15(24-17)10-12-7-3-5-9-14(12)20(22)23/h2-9,15H,10H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJKFWRMDZTKAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2NC(=O)C(S2)CC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one typically involves the condensation of 2-nitrobenzaldehyde with o-toluidine in the presence of a suitable catalyst, followed by cyclization with thioglycolic acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as recrystallization or chromatography to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
(E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Substituted thiazolidinones
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: Explored for its use in the development of novel materials with unique electronic and optical properties.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (E)-5-(2-nitrobenzyl)-2-(o-tolylimino)thiazolidin-4-one involves its interaction with specific molecular targets. For instance:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
α-Amylase Inhibitors with Pyrazole Hybrids
Example Compounds :
- 5-((3-(Aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(p-tolylimino)thiazolidin-4-ones (5a–g, 120a–g)
Key Differences :
- The pyrazole hybrids exhibit superior α-amylase inhibition due to the pyrazole ring’s planar geometry, enhancing binding to the enzyme’s active site.
Antitubercular Nitrofuran Derivatives
Example Compounds :
- A52 (5-((5-nitrofuran-2-yl)methylene)-2-(p-tolylimino)thiazolidin-4-one)
Key Differences :
Acetylcholinesterase (AChE) Inhibitors with Thiadiazole Moieties
Example Compounds :
- 4o (2-((5-ethyl-1,3,4-thiadiazol-2-yl)imino)-5-(4-methylbenzylidene)thiazolidin-4-one)
| Feature | Target Compound | 4o |
|---|---|---|
| Substituent at C5 | 2-Nitrobenzyl | 4-Methylbenzylidene |
| Imine Group | o-Tolylimino | Thiadiazole-imino |
| Biological Activity | N/A | AChE inhibition : pIC₅₀ = 1.30 ± 0.007 mM |
Key Differences :
- The thiadiazole ring in 4o enhances AChE inhibition via π-π stacking with aromatic residues in the enzyme’s active site.
Antiviral Thiazolidin-4-Ones with Camphor Substituents
Example Compounds :
- 6d (Alkyl-substituted thiazolidin-4-one)
| Feature | Target Compound | 6d |
|---|---|---|
| Substituent at C5 | 2-Nitrobenzyl | n-Butyl group |
| Imine Group | o-Tolylimino | Camphor-based hydrazone |
| Biological Activity | N/A | Antiviral activity : IC₅₀ = 3.2 µM |
Key Differences :
- Alkyl substituents in 6d improve antiviral activity, while aromatic groups (e.g., nitrobenzyl) may reduce toxicity but lack efficacy.
- The target compound’s nitro group could modulate solubility and bioavailability .
Structure-Activity Relationship (SAR) Insights
- Position of Nitro Group : Para-nitro substituents (e.g., in 119a–h) enhance hypoglycemic activity compared to meta . The target compound’s ortho-nitro group may influence steric interactions.
- Hybridization with Heterocycles : Pyrazole (120a) and thiadiazole (4o) hybrids improve activity via additional binding interactions, suggesting opportunities for optimizing the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
